molecular formula C17H22ClO5P B2439518 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (3,3-dimethylbutan-2-yl) methylphosphonate CAS No. 875577-99-4

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (3,3-dimethylbutan-2-yl) methylphosphonate

Cat. No.: B2439518
CAS No.: 875577-99-4
M. Wt: 372.78
InChI Key: CYDMOFDZVMDHJF-UHFFFAOYSA-N
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Description

Coumarins are a group of nature-occurring lactones first derived from Tonka beans . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Chemical Reactions Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Cyclic Phosphonic Analogues of Chromone Synthesis : Dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate react with primary amines to form cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999).
  • Pyrazole Ligands Formation : 3-methoxycarbonyl-2-methyl- and 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones react with N-methylhydrazine, forming pyrazole ligands (E. Budzisz, M. Małecka, & B. Nawrot, 2004).

Antimicrobial Properties

  • Antibacterial Activity : Certain 3-phosphonic derivatives of chromone exhibit detectable antibacterial activity against strains like S. aureus (E. Budzisz, E. Nawrot, & M. Małecka, 2001).
  • Phosphonate Derivatives with Flavonoids : Phosphonate derivatives containing flavonoid units show enhanced antibacterial activities against certain bacterial strains (Min Huang et al., 2017).

Antioxidant Properties

  • Antioxidant Activity : 4-hydroxycoumarin derivatives have been tested for antioxidant activities in vitro, showing significant radical scavenging properties (S. Stanchev et al., 2009).

Potential in Drug Development

  • Anticancer Potential : Some chromene derivatives synthesized from 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (3,3-dimethylbutan-2-yl) methylphosphonate show potential as leads for new anticancer drugs (Priscila Ivo Rubim de Santana et al., 2020).

Growth Regulation in Plants

  • Regulating Plant Growth : Certain derivatives, like 4-hydroxycoumarin, have demonstrated growth-regulating activity on plants like soybeans (S. Stanchev et al., 2010).

Synthesis of Functionalized Polymers

Mechanism of Action

Coumarins have been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more . Some coumarins have been found to inhibit bacterial DNA gyrase .

Future Directions

Coumarins and their derivatives continue to attract attention for their interesting biological activities . Future research may focus on synthesizing new coumarin derivatives and studying their potential biological activities.

Properties

IUPAC Name

3-chloro-7-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClO5P/c1-10-13-8-7-12(9-14(13)21-16(19)15(10)18)23-24(6,20)22-11(2)17(3,4)5/h7-9,11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDMOFDZVMDHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(C)OC(C)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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